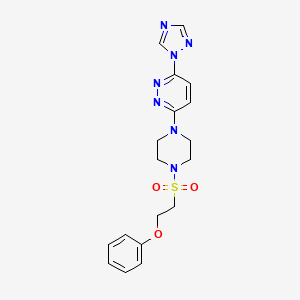

3-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine

説明

The compound 3-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine features a pyridazine core substituted at the 3-position with a piperazine ring modified by a 2-phenoxyethyl sulfonyl group and at the 6-position with a 1,2,4-triazole moiety.

特性

IUPAC Name |

3-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O3S/c26-29(27,13-12-28-16-4-2-1-3-5-16)24-10-8-23(9-11-24)17-6-7-18(22-21-17)25-15-19-14-20-25/h1-7,14-15H,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLPGMZJLPGWJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)S(=O)(=O)CCOC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is a synthetic derivative that belongs to a class of piperazine-based compounds. These compounds have garnered attention due to their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 382.46 g/mol. The structure consists of a pyridazine core linked to a piperazine moiety via a sulfonyl group and features a triazole ring, which is known for its bioactive properties.

Antimicrobial Activity

Recent studies have shown that piperazine derivatives exhibit significant antimicrobial properties. For instance, a related study synthesized various piperazine compounds and evaluated their antimicrobial activity against several bacterial strains. The results indicated that these compounds demonstrated moderate to potent antibacterial effects, particularly against Gram-positive bacteria . Although specific data on the compound is limited, its structural similarity to other active piperazine derivatives suggests potential efficacy in this area.

Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively studied. A notable example includes a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines, which exhibited significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma) with IC50 values in the low micromolar range . The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

The proposed mechanism for the biological activity of triazole derivatives includes:

- Inhibition of Tubulin Polymerization : Compounds similar to 3-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine disrupt microtubule dynamics, preventing proper mitotic spindle formation.

- Cell Cycle Arrest : Studies indicate that these compounds can induce G2/M phase arrest in cancer cells, contributing to their antiproliferative effects .

Study 1: Synthesis and Evaluation

In a study focused on synthesizing various piperazine derivatives, researchers evaluated their biological activities through in vitro assays. The synthesized derivatives showed varying degrees of cytotoxicity against different cancer cell lines. For instance, one derivative demonstrated an IC50 value of 0.008 μM against A549 cells .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the phenyl rings significantly influenced the biological activity. Compounds with electron-withdrawing groups exhibited enhanced antiproliferative properties compared to those with electron-donating groups . This insight is crucial for future drug design involving similar scaffolds.

Data Table: Biological Activities

| Compound Name | Structure Type | IC50 (μM) | Target Cell Line | Activity Type |

|---|---|---|---|---|

| Compound A | Triazole | 0.008 | A549 (Lung Cancer) | Antiproliferative |

| Compound B | Piperazine | 0.012 | HT-1080 (Fibrosarcoma) | Antiproliferative |

| Compound C | Piperazine | Moderate | Staphylococcus aureus | Antimicrobial |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares structural motifs with several pyridazine derivatives (Table 1):

Table 1: Structural Comparison of Pyridazine-Based Compounds

Key Observations:

Pyridazine Substituents :

Molecular Properties and Hypothesized Bioactivity

Table 2: Molecular Properties of Selected Compounds

Functional Group Implications:

- Sulfonyl Groups : Present in the target and , these groups are electron-withdrawing and may enhance binding to serine/threonine kinases or proteases via polar interactions .

- Triazole Moieties : Linked to antimicrobial activity in related quinazoline-triazole hybrids (e.g., compound 6g in showed 71% inhibition against Fusarium oxysporum), suggesting the target compound may exhibit similar bioactivity.

Research Findings and Limitations

- Activity Gaps: While triazole-containing compounds like those in demonstrate antimicrobial effects, the target’s specific activity remains unverified. Its phenoxyethyl sulfonyl group may confer unique pharmacokinetic properties, such as prolonged half-life, compared to smaller substituents in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。